molecular formula C20H15ClN2O2S B2555259 (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide CAS No. 1203438-16-7

(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide

Cat. No.: B2555259
CAS No.: 1203438-16-7
M. Wt: 382.86
InChI Key: KBLVZWWKWISFTK-QXMHVHEDSA-N
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Description

(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acrylamide moiety: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step often involves coupling the acrylamide intermediate with a chlorobenzamide derivative under conditions that favor the formation of the (Z)-isomer, such as using a base like triethylamine in a polar solvent.

Industrial Production Methods

Industrial production of such compounds typically scales up the laboratory methods with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple reactive sites.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the acrylamide moiety.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Diagnostic Agents: Used in the development of diagnostic tools due to specific binding properties.

Industry

    Material Science:

    Agriculture: Investigated for use as agrochemicals due to potential bioactivity.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is likely related to its ability to interact with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The thiophene ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-chloro-N-(2-(3-(furan-2-yl)acrylamido)phenyl)benzamide: Similar structure with a furan ring instead of thiophene.

    (Z)-2-chloro-N-(2-(3-(pyridin-2-yl)acrylamido)phenyl)benzamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

    Thiophene Ring: The presence of the thiophene ring in (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide may confer unique electronic and steric properties, influencing its reactivity and biological activity.

    Chlorine Substitution: The chlorine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

This framework provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVZWWKWISFTK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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